非布索坦D9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

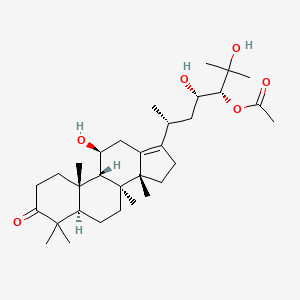

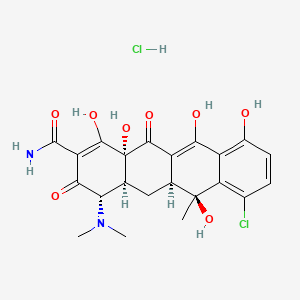

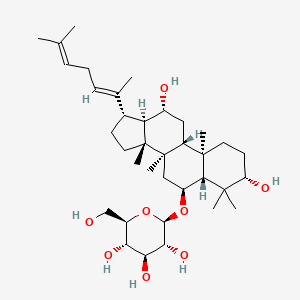

非布索坦D9: 是一种氘代的非布索坦,非布索坦是一种非嘌呤选择性黄嘌呤氧化酶抑制剂。它主要用作气相色谱法或液相色谱-质谱法定量非布索坦的内标。

科学研究应用

化学: 非布索坦D9用作分析化学中的内标,用于定量非布索坦。 它有助于提高分析方法(如气相色谱法和液相色谱-质谱法)的准确性和精确度 .

生物学: 在生物学研究中,this compound用于研究非布索坦的代谢和药代动力学。 它有助于了解该药物在生物系统中的吸收、分布、代谢和排泄 .

医学: this compound用于临床研究,以研究非布索坦治疗高尿酸血症和痛风的疗效和安全性。 它有助于监测患者的药物水平并优化给药方案 .

工业: 在制药行业,this compound用于开发和验证分析方法,以进行质量控制和监管合规性。 它确保分析结果的一致性和可靠性 .

作用机制

非布索坦D9与非布索坦一样,通过选择性抑制黄嘌呤氧化酶发挥作用,黄嘌呤氧化酶是一种负责将次黄嘌呤转化为黄嘌呤和黄嘌呤转化为尿酸的酶。通过抑制这种酶,this compound减少尿酸的生成,从而降低血清尿酸水平。 This compound的分子靶点包括黄嘌呤氧化酶的钼蝶呤中心,它是该酶的活性位点 .

生化分析

Biochemical Properties

Febuxostat D9, like Febuxostat, is an inhibitor of both the oxidized and reduced forms of xanthine oxidase . It inhibits bovine milk xanthine oxidase as well as mouse and rat liver xanthine oxidase/xanthine dehydrogenase . It is 10-30 times more potent than the hypoxanthine analog allopurinol .

Cellular Effects

Febuxostat D9 influences cell function by reducing the serum level of urate . This reduction in urate levels can alleviate the symptoms of gout, an inflammatory disease caused by the deposition of monosodium urate crystals in the joint space .

Molecular Mechanism

The molecular mechanism of Febuxostat D9 involves the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid . By inhibiting this enzyme, Febuxostat D9 reduces the production of uric acid, thereby reducing the symptoms of gout .

Temporal Effects in Laboratory Settings

The pharmacokinetic parameters of Febuxostat include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model .

Dosage Effects in Animal Models

Febuxostat decreases the serum level of urate in a potassium oxonate rat model of hyperuricemia (ED 50 = 1.5 mg/kg) . It reduces hepatic macrovesicular steatosis in mice fed a high-fat diet containing trans fatty acids when administered at a dose of 1 mg/kg per day .

Metabolic Pathways

Febuxostat D9 is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

准备方法

合成路线和反应条件: 非布索坦D9的合成涉及将氘原子掺入非布索坦的分子结构中。该过程通常从制备氘代中间体开始,然后将其掺入最终产物中。 反应条件通常涉及使用氘代溶剂和试剂,以确保在分子特定位置掺入氘原子 .

工业生产方法: this compound的工业生产涉及使用氘代起始原料和试剂进行大规模合成。该过程经过优化,以实现最终产物的较高收率和纯度。 生产过程经过仔细监控,以确保氘原子的持续掺入,并最大限度地减少非氘代杂质的存在 .

化学反应分析

反应类型: 非布索坦D9会发生各种化学反应,包括:

氧化: this compound可以被氧化形成相应的氧化物。

还原: 还原反应可以将this compound转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及使用卤化剂和亲核试剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,this compound的氧化可以生成氧化物,而还原可以生成该化合物的还原形式 .

相似化合物的比较

类似化合物

别嘌醇: 一种嘌呤类似物,通过模拟次黄嘌呤的结构来抑制黄嘌呤氧化酶。

托吡索坦: 另一种非嘌呤黄嘌呤氧化酶抑制剂,其作用机制与非布索坦相似.

独特性: 非布索坦D9的独特性在于其氘代结构,这在分析应用中具有优势。氘原子的掺入增强了该化合物作为内标的稳定性和准确性。 与别嘌醇相比,this compound对黄嘌呤氧化酶的抑制更具选择性,并且具有不同的药代动力学特征 .

属性

IUPAC Name |

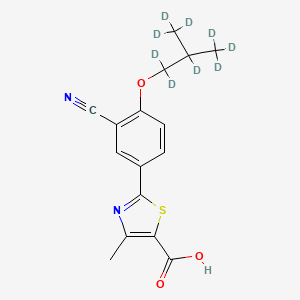

2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSJTQLCZDPROO-KIROAFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678704 |

Source

|

| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-50-0 |

Source

|

| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical techniques are commonly used to quantify Febuxostat and Febuxostat-d9 in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for quantifying both Febuxostat and Febuxostat-d9 in biological matrices, such as human plasma. [, , ] This method offers high sensitivity and selectivity, essential for accurately measuring drug concentrations during pharmacokinetic studies.

Q2: Why is Febuxostat-d9 preferred as an internal standard over other compounds in analyzing Febuxostat?

A: Febuxostat-d9, due to its structural similarity to Febuxostat, exhibits comparable chemical behavior during sample preparation and analysis. [, ] This similarity minimizes variability caused by matrix effects or ion suppression, leading to more accurate and reliable quantification of Febuxostat in biological samples.

Q3: Can you provide a specific example of how Febuxostat-d9 has been used in a pharmacokinetic study?

A: One study investigated the pharmacokinetics of Febuxostat tablets in Wistar rats using Febuxostat-d9 as the internal standard. [] By measuring Febuxostat concentrations in plasma samples collected at various time points, researchers determined key pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC0-∞. This data helps understand the absorption, distribution, metabolism, and excretion profile of Febuxostat in this animal model.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B1139371.png)

![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1139372.png)

![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B1139373.png)